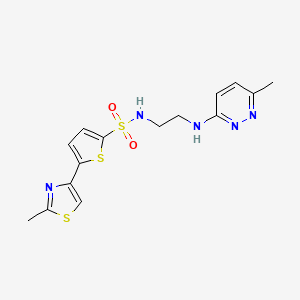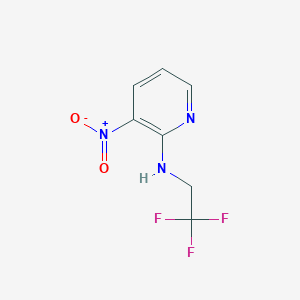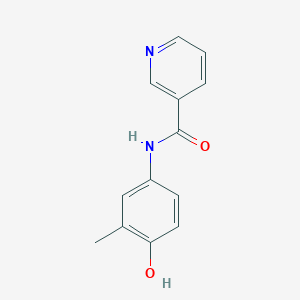
5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one” is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to it, which is further substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar isoquinoline core, with the dichlorobenzyl group extending out from the plane. The dichlorobenzyl group would likely have a slight twist due to the steric hindrance of the chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the dichlorobenzyl group could potentially increase its lipophilicity compared to a simple isoquinoline .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Development of Synthetic Methodologies : Research has focused on the synthesis of isoquinoline derivatives, highlighting the importance of these compounds in organic synthesis. For example, one study described the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating grease, indicating the utility of such compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016). Another example is the use of hypervalent iodine reagents for the oxidative cyclization of arylisoquinolinyl hydrazines, showcasing advanced synthetic techniques (Manivel et al., 2015).
Antioxidant and Antiproliferative Activities : The synthesis and biological evaluation of oxoquinoline derivatives were reported for their potential as anticancer and antioxidant agents. This indicates the interest in isoquinoline derivatives for therapeutic applications, especially in addressing oxidative stress and cancer (Ali et al., 2022).
Material Science and High-Altitude Disorders
Applications in Lubricants : Isoquinoline derivatives have been evaluated for their efficacy as antioxidants in lubricating greases, demonstrating their potential in improving the durability and performance of industrial materials (Hussein, Ismail, & El-Adly, 2016).
Addressing High Altitude Health Issues : The study on oxoquinoline-1(2H)-carboxamide derivatives highlighted their role in combating health concerns associated with high altitudes, such as oxidative stress and related disorders. This research underscores the versatility of isoquinoline derivatives in addressing a range of physiological challenges (Ali et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-13-5-4-10(8-14(13)18)9-21-15-3-1-2-12-11(15)6-7-19-16(12)20/h1-5,8H,6-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFGDPHDFFBADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

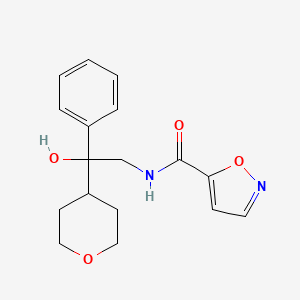
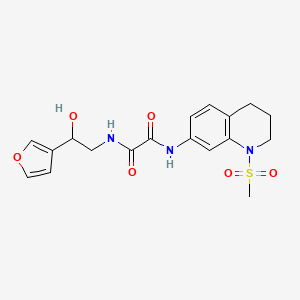
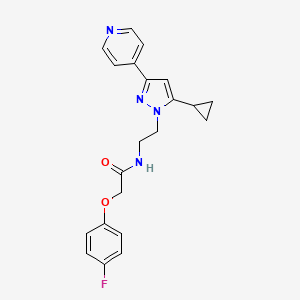

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2824824.png)


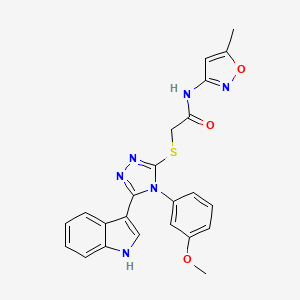
![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)
